N-(7-氧代-4,5,6,7-四氢-1,3-苯并噻唑-2-基)乙酰胺

描述

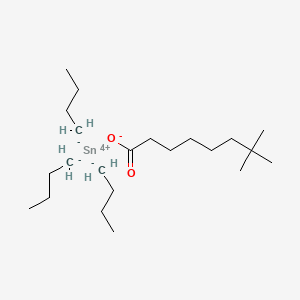

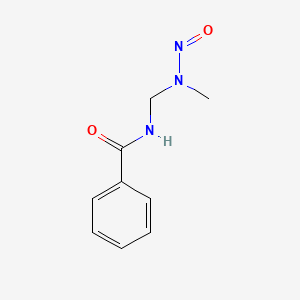

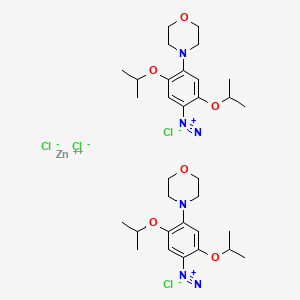

“N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The compound is also known by several synonyms, including “2-Acetylamino-4,5,6,7-tetrahydrobenzothiazole-7-one” and "N-(7-OXO-4,5,6,7-TETRAHYDROBENZO [D]THIAZOL-2-YL)ACETAMIDE" .

Molecular Structure Analysis

The compound’s structure includes a benzothiazol ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an acetamide group . The InChI string representation of its structure isInChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12) . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its topological polar surface area is 87.3 Ų, indicating the size of the molecule that can be polar . The compound has one rotatable bond . The compound’s XLogP3-AA value is 0.9, suggesting its lipophilicity, which can affect its behavior in a biological system .科学研究应用

Pharmaceutical Research: Antitumor and Cytotoxic Agents

Thiazole derivatives, including N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE, have been studied for their potential as antitumor and cytotoxic agents . The compound’s structure allows for interaction with various biological targets, which can be leveraged to design drugs that combat cancer cells while minimizing side effects.

Neuroprotective Therapies

The thiazole ring, a core component of this compound, is associated with neuroprotective properties . Research is ongoing to explore its use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by protecting neuronal cells from damage.

Anti-Inflammatory and Analgesic Applications

Compounds with a thiazole moiety have shown significant anti-inflammatory and analgesic activities . This makes N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE a candidate for the development of new pain relief medications with fewer side effects than current options.

Antimicrobial and Antifungal Drugs

The thiazole ring is known to contribute to antimicrobial and antifungal efficacy . This compound could be synthesized into drugs that help fight infections caused by resistant strains of bacteria and fungi.

Environmental Applications: Biocides and Fungicides

Beyond medical applications, thiazole derivatives are used in environmental settings as biocides and fungicides . They can be formulated into products that control harmful organisms in agriculture and safeguard crops.

Chemical Industry: Reaction Accelerators

In the chemical industry, thiazole compounds serve as reaction accelerators . They can enhance the rate of chemical reactions, which is crucial in manufacturing processes to improve efficiency and reduce costs.

Synthesis of Sulfur Drugs

Sulfur drugs, which are vital in treating bacterial infections, can be synthesized using thiazole derivatives as starting materials . This compound’s structure provides a framework for creating a variety of sulfur-based medications.

Development of Antiviral Medications

Given the biological activity of thiazole compounds, there is potential for N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE to be used in the synthesis of antiviral drugs . These could be particularly useful in treating diseases caused by enveloped viruses.

作用机制

Target of Action

Similar compounds bearing the benzo[d]thiazole core have been reported to interact with a number of lipophilic amino acids .

Mode of Action

It’s worth noting that similar compounds have shown promising inhibitory activities towards certain bacterial systems . These compounds bind to the active site of the bacterial quorum sensing system with better affinity compared to reference compounds .

Biochemical Pathways

Similar compounds have been found to inhibit bacterial quorum sensing pathways . Bacteria use these pathways to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Similar compounds have shown promising inhibitory activities towards certain bacterial systems , suggesting potential antimicrobial effects.

属性

IUPAC Name |

N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-5(12)10-9-11-6-3-2-4-7(13)8(6)14-9/h2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXUKWLHWFFUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344551 | |

| Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154404-97-4 | |

| Record name | N-(7-Oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)

![Benzoic acid, 5-[[4'-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B1616184.png)

![3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1616186.png)